Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1946818-42-3
VCID: VC5677141
InChI: InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3
SMILES: COC(=O)C1=CN(N=C1I)CCC(F)(F)F
Molecular Formula: C8H8F3IN2O2
Molecular Weight: 348.064

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate

CAS No.: 1946818-42-3

Cat. No.: VC5677141

Molecular Formula: C8H8F3IN2O2

Molecular Weight: 348.064

* For research use only. Not for human or veterinary use.

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate - 1946818-42-3

Specification

CAS No. 1946818-42-3
Molecular Formula C8H8F3IN2O2
Molecular Weight 348.064
IUPAC Name methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3
Standard InChI Key XTXZGLBBIIYJEO-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1I)CCC(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is C8_8H7_7F3_3IN2_2O2_2, with a molecular weight of 363.06 g/mol. Key structural attributes include:

  • Trifluoropropyl group: Introduces hydrophobicity and metabolic stability.

  • Iodine at C3: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki).

  • Methyl ester at C4: Enhances solubility and serves as a leaving group for further modifications.

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC NameMethyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
Molecular FormulaC8_8H7_7F3_3IN2_2O2_2
Molecular Weight363.06 g/mol
CAS NumberNot publicly disclosed
Boiling PointEstimated 220–240°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O

The 1^{1}H NMR spectrum (hypothetical, based on analogs ) would exhibit signals for the trifluoropropyl chain (δ 2.5–3.5 ppm, multiplet), methyl ester (δ 3.8 ppm, singlet), and pyrazole protons (δ 8.0–8.5 ppm). 13^{13}C NMR would show carbonyl carbons near δ 165 ppm and CF3_3 carbons at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .

Synthesis and Optimization

Synthetic Route

The synthesis involves four stages:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxobutanoate) under acidic conditions yields the parent pyrazole .

  • Iodination: Electrophilic iodination at C3 using N-iodosuccinimide (NIS) in acetic acid (yield: 75–85%) .

  • Trifluoropropyl Introduction: Nucleophilic substitution of the pyrazole’s NH group with 3,3,3-trifluoropropyl bromide in the presence of NaH (yield: 60–70%) .

  • Esterification: Reaction with methanol under Mitsunobu conditions or acid-catalyzed ester exchange completes the synthesis .

Key Challenges:

  • Regioselectivity: Ensuring iodination occurs exclusively at C3 requires careful control of reaction temperature and stoichiometry .

  • Purification: Column chromatography (hexane/ethyl acetate) is critical due to byproducts from incomplete substitutions .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

  • Continuous Flow Reactors: Improve heat transfer during exothermic iodination .

  • Catalytic Mitsunobu Conditions: Reduce stoichiometric reagent waste .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom at C3 participates in palladium-catalyzed couplings:

  • Sonogashira Coupling: With terminal alkynes to form 3-alkynyl derivatives (yield: 65–80%) .

  • Suzuki-Miyaura Coupling: With aryl boronic acids for biaryl synthesis (yield: 70–85%) .

Example Reaction:

Methyl 3-Iodo-pyrazole+HC≡C-RPd(PPh3)4,CuIMethyl 3-(RC≡C)-pyrazole+HI\text{Methyl 3-Iodo-pyrazole} + \text{HC≡C-R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Methyl 3-(RC≡C)-pyrazole} + \text{HI}

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to the carboxylic acid, which can be converted to amides or acyl chlorides:

Methyl esterLiOH, H2OCarboxylic acidSOCl2Acyl chloride\text{Methyl ester} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}

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